(1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine
Description
Significance of Chiral Indane Derivatives in Contemporary Chemical Research
The indane nucleus, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid and structurally versatile scaffold. researchgate.neteburon-organics.com When chirality is introduced, as in the case of chiral indane derivatives, these molecules become highly significant in contemporary chemical research for several reasons.
Their rigid framework allows for the precise positioning of functional groups in three-dimensional space, which is crucial for molecular recognition and interaction with biological targets like enzymes and receptors. eburon-organics.commdpi.com This has made indane analogues attractive scaffolds for the development of effective pharmaceuticals. researchgate.neteburon-organics.com Many commercial drugs are based on the indane moiety, highlighting its importance in medicinal chemistry. researchgate.net Furthermore, the diverse possibilities for substituting the fused ring system allow for extensive exploration of structure-activity relationships in drug design. eburon-organics.com
Beyond pharmaceuticals, chiral indane derivatives are being developed as novel catalysts for asymmetric reactions. acs.org These catalysts can facilitate the synthesis of other chiral molecules with high enantioselectivity, a key goal in modern organic synthesis. acs.org The privileged structure of the indane scaffold is also found in numerous natural products and other biologically active compounds. researchgate.netacs.org
Table 2: Examples of Commercially Significant Drugs Containing an Indane Scaffold
| Drug Name | Therapeutic Class | Significance of Indane Moiety |
|---|---|---|
| Indinavir | Antiretroviral (Protease Inhibitor) | The aminoindanol (B8576300) core is crucial for binding to the HIV-1 protease active site. researchgate.net |
| Sulindac | Non-Steroidal Anti-inflammatory Drug (NSAID) | The indene (B144670) ring system forms the core of this pro-drug. researchgate.neteburon-organics.com |
| Donepezil | Acetylcholinesterase Inhibitor (Alzheimer's Treatment) | Features a substituted indanone structure essential for its inhibitory activity. researchgate.neteburon-organics.com |
| Rasagiline | MAO-B Inhibitor (Parkinson's Disease Treatment) | Contains a chiral (R)-1-aminoindane core, which is the active enantiomer. researchgate.net |
Stereochemical Importance of (1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in chemistry and pharmacology. researchfloor.orgresearchgate.net For chiral molecules, the two enantiomers can have vastly different biological activities because they interact differently with the chiral environments of the body, such as proteins and enzymes. mdpi.comnih.gov One enantiomer might produce a desired therapeutic effect, while the other could be inactive or even cause undesired effects. nih.gov This underscores the need for stereochemically pure compounds in drug development. nih.gov
The specific "(1R)" configuration of this compound is of paramount importance. This defined stereocenter makes the compound an invaluable chiral building block. In organic synthesis, it can be incorporated into a larger molecule to ensure the final product has the correct and desired stereochemistry. This is often more efficient than producing a racemic mixture (an equal mix of both enantiomers) and then separating them later, a process that can be costly and result in significant material loss. researchgate.net
Furthermore, chiral amines like this one can be used to induce a preferred "handedness" or chirality in other molecules during a reaction. nih.gov The amine group can coordinate to catalysts or reagents, and its fixed stereochemical environment directs the approach of other reactants, leading to the preferential formation of one stereoisomer over another. researchgate.netnih.gov The nitrogen atom in most simple amines rapidly inverts its pyramidal geometry, but when it is part of a rigid ring structure like indane, this inversion can be restricted, further enhancing its utility in stereocontrolled synthesis. libretexts.org
Overview of Key Research Trajectories for Chiral Indane Amines
Current research involving chiral indane amines, including this compound, is progressing along several key trajectories. These efforts aim to enhance the synthesis and application of these valuable compounds.
One major area of focus is the development of more efficient and highly stereoselective synthetic methods to produce these amines. researchgate.net Researchers are exploring various strategies, including asymmetric synthesis using chiral auxiliaries, resolution of racemic mixtures through methods like dynamic kinetic resolution (DKR), and biocatalysis. researchgate.net The goal is to achieve high yields and excellent enantiomeric purity (>99% ee) in a cost-effective and environmentally friendly manner. researchgate.net
Another significant research direction is the application of chiral indane derivatives as ligands or catalysts in asymmetric synthesis. acs.org Scientists are designing and preparing novel indane-based chiral catalysts that can be used in a wide range of chemical transformations, such as asymmetric electrophilic reactions, to construct other complex chiral molecules. acs.org
Finally, a persistent and vital trajectory is the use of chiral indane amines as key intermediates in the synthesis of new therapeutic agents. researchgate.neteburon-organics.com Research continues into incorporating the indane scaffold into molecules designed to act as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.neteburon-organics.comnih.gov The unique structural and stereochemical properties of compounds like this compound make them ideal starting points for the rational design of novel drugs targeting a variety of diseases. researchgate.netnih.gov
Table 3: Key Research Directions and Objectives for Chiral Indane Amines
| Research Trajectory | Primary Objective | Example Approaches |
|---|---|---|
| Stereoselective Synthesis | To develop efficient and scalable routes to enantiomerically pure indane amines. | Dynamic Kinetic Resolution (DKR), asymmetric hydrogenation, use of chiral auxiliaries. researchgate.net |
| Asymmetric Catalysis | To design and apply novel indane-based chiral catalysts and ligands. | Development of chiral amino aryl chalcogenide catalysts for electrophilic reactions. acs.org |
| Medicinal Chemistry | To synthesize novel bioactive molecules and drug candidates based on the indane scaffold. | Synthesis of indane derivatives as tubulin polymerization inhibitors or CGRP receptor antagonists. researchgate.netnih.gov |
Properties
IUPAC Name |
(1R)-4-methoxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9H,5-6,11H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXMRMSUOHVHOF-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@H]2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Aspects of 1r 4 Methoxy 2,3 Dihydro 1h Inden 1 Amine
Fundamental Reactivity of the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a reactive site for a variety of chemical transformations.
As a primary amine, (1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine readily participates in nucleophilic substitution reactions with a range of electrophilic partners. The nitrogen lone pair can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. A common example is the SN2 reaction with alkyl halides to produce secondary and, upon further reaction, tertiary amines. However, direct alkylation can be difficult to control and may lead to over-alkylation, forming quaternary ammonium (B1175870) salts.
Similarly, the amine reacts with acyl halides or anhydrides to form stable amide derivatives and with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in synthetic chemistry for protecting the amine group or for building more complex molecular architectures.
| Electrophile | Reaction Type | Product Class |
| Alkyl Halide (e.g., CH₃I) | Nucleophilic Alkylation | Secondary/Tertiary Amine |
| Acyl Chloride (e.g., CH₃COCl) | Nucleophilic Acylation | Amide |
| Sulfonyl Chloride (e.g., TsCl) | Sulfonylation | Sulfonamide |
The primary amine functionality can be oxidized to form either imines or nitriles, with the product outcome depending on the specific reagents and reaction conditions employed. The oxidation to an imine typically involves the formation of a dimer through oxidative dehydrogenative homo-coupling. This transformation can be achieved using various catalytic systems, such as copper-based metal-organic frameworks (Cu-MOF) or quinone catalysts.
Further oxidation of the primary amine, or the intermediate imine, can yield a nitrile. The selective synthesis of nitriles from primary amines often requires specific catalytic systems that can facilitate the four-electron oxidation process. Methodologies utilizing catalysts like 2,2,6,6-tetramethylpiperidinyl-N-oxyl (TEMPO) and electrochemical oxidation on nickel hydroxide (B78521) (NiOOH) electrodes have been developed. bldpharm.com The choice of solvent and terminal oxidant can be crucial in directing the reaction toward either the imine or the nitrile. researchgate.net
| Catalytic System | Typical Product | Key Features |
| Cu-MOF / TBHP | Imine | Heterogeneous catalyst, mild room temperature conditions. nih.gov |
| 2,6-di-tert-butyl-1,4-benzoquinone | Imine | Quinone-catalyzed oxidative deformylation from related amino alcohols. wikipedia.org |
| TEMPO / Co-oxidant | Imine or Nitrile | Selectivity is controlled by modifying reaction media and co-oxidant. masterorganicchemistry.com |
| Electrochemical (NiOOH electrode) | Nitrile | Green chemistry approach, avoids harsh chemical oxidants. bldpharm.com |
While a primary amine cannot be directly reduced, it can be converted to secondary or tertiary amines through reductive amination (also known as reductive alkylation). This highly effective one-pot method involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate in situ. This intermediate is then immediately reduced by a mild reducing agent present in the reaction mixture.
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). These reagents are selective for the protonated imine (iminium ion) over the starting carbonyl compound, which prevents the reduction of the aldehyde or ketone. nih.gov This method avoids the issue of over-alkylation often encountered in direct alkylation with alkyl halides. nih.gov
| Carbonyl Compound | Reducing Agent | Product Class |
| Formaldehyde | NaBH₃CN | Secondary Amine (N-methyl) |
| Acetone | NaBH(OAc)₃ | Secondary Amine (N-isopropyl) |
| Benzaldehyde | NaBH₃CN | Secondary Amine (N-benzyl) |
Transformations Involving the Indane Core and Methoxy (B1213986) Substituent
The indane core consists of a stable benzene (B151609) ring fused to a five-membered aliphatic ring. The reactivity of this system is dominated by the aromatic portion.
The methoxy group (-OCH₃) is an aryl methyl ether. Cleavage of the C-O bond in such ethers is generally difficult and requires harsh conditions. wikipedia.org This O-demethylation can be accomplished using strong Brønsted acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comwikipedia.orgchem-station.com The reaction mechanism involves protonation or coordination to the ether oxygen, followed by nucleophilic attack by a halide ion on the methyl group (SN2 mechanism) to yield the corresponding phenol. masterorganicchemistry.com
The aromatic ring of the indane core can undergo electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The regiochemical outcome of these substitutions is controlled by the directing effects of the substituents already present on the ring. The methoxy group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density through resonance. The fused alkyl ring portion of the indane core is a weakly activating, ortho-, para-directing group. Given that the two groups are adjacent, their directing effects are synergistic. Electrophilic attack is therefore strongly favored at the C7 position (ortho to the methoxy group and para to the alkyl junction) and to a lesser extent at the C5 position (para to the methoxy group). libretexts.org
Proposed Reaction Mechanisms for Complex Transformations (e.g., Deaminative Coupling Reactions)
Beyond the fundamental reactivity of the amine, this compound can serve as a precursor in more complex transformations. One such class of reactions is deaminative coupling, where the C-N bond is cleaved, and the amino group is replaced, enabling the use of the amine as a synthetic handle for C-C bond formation.
A proposed mechanism for this is a deaminative Giese-type reaction. In this process, the primary aliphatic amine is converted into an alkyl radical precursor. This can be achieved by reacting the amine with a reagent such as O-diphenylphosphinylhydroxylamine. This generates an intermediate that, under mild conditions, can undergo homolytic cleavage to form an alkyl radical. This radical can then participate in a Giese-type addition to an electron-deficient olefin (a Michael acceptor). This pathway effectively transforms a classical aza-Michael reaction (C-N bond formation) into a Giese-type reaction (C-C bond formation) by leveraging the amine as a traceless directing group that is ultimately eliminated. This modern synthetic method significantly expands the utility of primary amines, allowing them to serve as versatile alkyl sources in radical coupling reactions.
Computational and Theoretical Investigations of 1r 4 Methoxy 2,3 Dihydro 1h Inden 1 Amine
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of molecules. These computational methods solve the Schrödinger equation (or approximations of it) for a given molecule to provide detailed information about its properties.
Application of Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for investigating molecular systems. nih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the total energy of a system based on its electron density. jmchemsci.com
For a molecule like (1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine, these methods would be used to determine its most stable three-dimensional structure (optimized geometry). nih.gov A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov Such calculations provide the foundational data—optimized geometry and electronic structure—upon which all other theoretical predictions are built. dntb.gov.ua While these calculations have been performed for numerous related aromatic and heterocyclic compounds, specific results for this compound are not present in the surveyed literature. nih.govnih.gov
Analysis of Electronic Structure, including HOMO and LUMO Energy Profiles
The electronic structure of a molecule is key to its chemical reactivity. Two of the most important components of the electronic structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). dntb.gov.ua
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. jmchemsci.comdntb.gov.ua
For this compound, a DFT calculation would yield the energies of these orbitals. This data would allow for the calculation of global reactivity descriptors such as chemical potential, hardness, and electrophilicity, providing theoretical insight into the molecule's stability and reaction tendencies. dntb.gov.uamdpi.com Although this analysis is routine for many organic molecules, specific HOMO-LUMO energy values for the title compound are not available in published studies. sciencepublishinggroup.comopenaccesspub.org
Examination of Molecular Geometry, Conformations, and Intramolecular Charge Transfer
Computational methods are invaluable for examining the fine details of a molecule's three-dimensional structure. For flexible molecules, a conformational analysis is performed to identify the various low-energy shapes (conformers) the molecule can adopt and to determine the most stable conformation. In the case of this compound, this would involve analyzing the orientation of the amine and methoxy (B1213986) groups relative to the indane ring system.
Furthermore, the distribution of electrons within the molecule can reveal important properties. Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hyperconjugative interactions, and intramolecular charge transfer (ICT). nih.govdntb.gov.ua ICT refers to the redistribution of electron density from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. rsc.orgrsc.org For the title compound, NBO analysis could reveal charge transfer between the electron-donating methoxy and amine groups and the aromatic ring system. nih.gov Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov While these analyses are powerful predictive tools, specific conformational and charge transfer data for this compound have not been reported. nih.govresearchgate.netnih.gov
Theoretical Prediction and Correlation of Spectroscopic Properties
A significant application of quantum chemical calculations is the prediction of spectroscopic data. By simulating spectra computationally, researchers can aid in the interpretation of experimental results, confirm structural assignments, and understand the vibrational and electronic nature of a molecule.
Simulated Vibrational Spectra (FTIR, FT-Raman) and Normal Coordinate Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.govscienceacademique.com
The process involves first obtaining the optimized molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions. The resulting vibrational frequencies are often scaled by a constant factor to correct for systematic errors in the theoretical method. scienceacademique.com A Normal Coordinate Analysis (NCA) is then performed to assign each calculated vibrational frequency to specific molecular motions, such as stretching, bending, or twisting of particular bonds or functional groups. semanticscholar.orgnih.govnau.edu This detailed assignment is crucial for interpreting experimental spectra. For instance, in studies of similar molecules, specific frequency ranges are assigned to N-H stretching, C-H stretching, and C-O stretching vibrations. scienceacademique.comresearchgate.netresearchgate.net However, a published theoretical vibrational analysis for this compound is currently unavailable.
Predicted NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. nih.gov Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach. nih.govresearchgate.net
The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule within its optimized geometry. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, typically Tetramethylsilane (TMS). researchgate.net Predicted NMR spectra can be invaluable for assigning peaks in experimental spectra, especially for complex molecules, and for distinguishing between different possible isomers or conformers. researchgate.netliverpool.ac.uk While machine learning and DFT-based predictors for ¹H and ¹³C chemical shifts are becoming increasingly accurate, specific GIAO-calculated NMR data for this compound are not found in the reviewed scientific literature. nih.gov
Natural Bond Orbital (NBO) Analysis to Elucidate Electronic Interactions and Stability
Natural Bond Orbital (NBO) analysis is a computational chemistry method that transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This approach provides a quantitative basis for the Lewis structure model, enabling a detailed examination of electron density distribution and the stabilizing effects of orbital interactions within a molecule. computabio.com For this compound, NBO analysis is instrumental in understanding the electronic contributions of the methoxy and amine substituents to the stability of the indane ring system.
In the context of the 4-methoxy-indan-1-amine structure, key electronic interactions include:
Donation from lone pairs: The nitrogen atom of the amine group and the oxygen atom of the methoxy group possess lone pair orbitals (n). These can act as electron donors, delocalizing electron density into adjacent anti-bonding orbitals. For instance, the oxygen lone pair can donate into the anti-bonding π* orbitals of the aromatic ring (n_O → π_C=C), enhancing resonance stabilization. Similarly, the nitrogen lone pair (n_N) can interact with neighboring anti-bonding σ orbitals. ijnc.ir
Interactions involving the aromatic ring: The π-bonds of the benzene (B151609) ring can act as donors to the anti-bonding σ* orbitals of adjacent C-C or C-H bonds, and vice versa. These π → σ* and σ → π* interactions are crucial for delocalizing electron density across the fused ring system.
These delocalization effects, quantified by NBO analysis, help to explain the electronic consequences of substituent placement on the aromatic ring and its influence on molecular stability and reactivity. ijnc.ir
The table below presents a representative NBO analysis of donor-acceptor interactions in a molecule with similar functional groups, illustrating the types of interactions and their stabilization energies that would be characteristic of this compound.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(O) | π(CAr-CAr) | 25.5 | Lone Pair → π (Resonance) |
| n(N) | σ(C-H) | 5.2 | Lone Pair → σ (Hyperconjugation) |
| π(CAr-CAr) | σ(C-C) | 3.8 | π → σ (Hyperconjugation) |
| σ(C-H) | π(CAr-CAr) | 2.1 | σ → π (Hyperconjugation) |
Data is representative of interactions in aromatic systems containing methoxy and amino substituents and is for illustrative purposes.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the detailed mechanisms of chemical reactions. nih.govacs.org By calculating the potential energy surface, researchers can identify the structures and relative energies of reactants, intermediates, products, and, most importantly, transition states (TS). researchgate.net A transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for a reaction to proceed. acs.orgresearchgate.net
For a molecule like this compound, computational modeling can elucidate the pathways of its synthesis, such as the asymmetric reductive amination of the corresponding ketone, 4-methoxy-2,3-dihydro-1H-inden-1-one. This process typically involves two key steps: the formation of an imine intermediate followed by its reduction to the final amine.
DFT calculations can model each step of this reaction:
Imine Formation: The initial reaction between the ketone and an ammonia (B1221849) source to form an imine intermediate. Computational models can determine the activation energy for this step.
Reduction: The subsequent reduction of the imine, often via catalytic hydrogenation or transfer hydrogenation. Modeling this step is crucial for understanding stereoselectivity, as the approach of the reducing agent to the imine face determines the chirality of the final product.
By mapping the entire reaction pathway, the rate-determining step (the one with the highest activation energy) can be identified. Furthermore, computational analysis provides insights into the geometry of the transition states, revealing the specific atomic interactions that stabilize or destabilize the TS structure and ultimately control the reaction's feasibility and outcome. nih.gov
The following table provides an illustrative example of calculated relative energies for the stationary points in a hypothetical asymmetric reduction of an imine to a chiral amine, a key step in the synthesis of compounds like this compound.
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Imine + H2 + Catalyst | 0.0 |
| TS1 | Transition State for Hydride Transfer | +18.5 |
| Intermediate | Amine-Catalyst Complex | -5.7 |
| Products | Chiral Amine + Catalyst | -15.2 |
Energies are hypothetical and serve to illustrate a typical reaction profile.
Theoretical Approaches to Chirality and Stereoselectivity Prediction
Predicting the stereochemical outcome of an asymmetric synthesis is a primary goal of computational chemistry. mdpi.com For chiral molecules like this compound, theoretical approaches are essential for understanding how chiral catalysts or auxiliaries control the formation of one enantiomer over the other. The principle behind this prediction lies in the analysis of diastereomeric transition states. mdpi.com
In an asymmetric reaction, the chiral catalyst and the prochiral substrate can approach each other to form two possible transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. These two transition states are diastereomers and therefore have different energies. Computational methods, primarily DFT, can accurately calculate the free energies (G) of these competing transition states (TS_R and TS_S). researchgate.netacs.org
The energy difference between these two transition states, denoted as ΔΔG‡ (ΔΔG‡ = G(TS_S) - G(TS_R)), is directly related to the enantiomeric ratio (er) and enantiomeric excess (ee) of the product. A larger energy difference corresponds to higher selectivity. By identifying the lower-energy transition state, the major enantiomer produced in the reaction can be predicted. nih.gov This analysis provides invaluable mechanistic insight, allowing chemists to understand the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the transition state that are responsible for chiral induction. nih.gov
More advanced models may incorporate machine learning algorithms trained on DFT-calculated features or experimental data to enhance predictive accuracy for new catalysts and substrates. nih.gov These holistic models can analyze complex relationships between the structures of the reactants and catalyst to provide reliable predictions of stereoselectivity. nih.gov
The table below illustrates how computational results are used to predict stereoselectivity by comparing the energies of the transition states leading to the (R) and (S) products in a model asymmetric reaction.
| Transition State | Product Enantiomer | Calculated Relative Free Energy (kcal/mol) | Energy Difference (ΔΔG‡) | Predicted Enantiomeric Excess (ee) |
|---|---|---|---|---|
| TS_R | (R)-Amine | 15.2 | 2.2 | 95% |
| TS_S | (S)-Amine | 17.4 |
Values are representative of a typical asymmetric catalysis model and demonstrate the correlation between the calculated energy difference and predicted product selectivity.
Advanced Research Perspectives and Broader Impact in Chemical Science
Principles for the Design and Development of Novel Indane-Based Chemical Entities
The design and development of new chemical entities (NCEs) derived from the indane scaffold are guided by several key principles aimed at optimizing therapeutic efficacy and molecular interactions. primescholars.com The rigid indane framework, a fusion of an aromatic and an aliphatic ring, provides a structurally constrained platform. This rigidity, combined with the potential for diverse substitutions, allows for the precise orientation of functional groups to interact with biological targets. researchgate.net
Structure-Activity Relationship (SAR) and Molecular Scaffolding:
The indane nucleus is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in various biologically active compounds. researchgate.net The design of novel indane-based entities often involves:
Modification of Substituents: Altering the nature and position of substituents on both the aromatic and aliphatic rings to enhance binding affinity and selectivity for a specific biological target.
Introduction of Flexible Appendages: Attaching flexible side chains to the rigid indane core can improve interactions with target enzymes and peptides. researchgate.net
Scaffold Hopping: Replacing the indane core with other bioisosteric scaffolds to explore new chemical space while retaining key pharmacophoric features.
Computational methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, play a crucial role in predicting the biological activity of designed molecules and guiding synthetic efforts. nih.govnih.gov These approaches help in identifying the essential structural features required for a desired pharmacological effect.
Key Design Considerations for Indane-Based Entities:
| Design Principle | Description | Rationale |
| Target-Specific Modifications | Tailoring the indane scaffold and its substituents to fit the binding site of a specific biological target. | To enhance potency and selectivity, thereby reducing off-target effects. |
| Physicochemical Property Optimization | Modifying the molecule to improve properties like solubility, stability, and bioavailability. | To ensure the compound reaches its target in the body at an effective concentration. |
| Stereochemical Control | Synthesizing specific enantiomers or diastereomers to interact selectively with chiral biological targets. | Chirality often dictates biological activity, with one enantiomer being more active or having a different pharmacological profile than the other. |
The development of novel indane-based compounds is an iterative process of design, synthesis, and biological evaluation, with the ultimate goal of identifying lead compounds for new therapeutic agents. primescholars.com
Comparative Studies with Structurally Related Indane Amines Regarding Synthetic Accessibility and Reactivity
Synthetic Accessibility:
The synthesis of chiral amines, including indane derivatives, is a significant area of research. nih.govnih.gov Key methods include asymmetric hydrogenation of imines and enzymatic transamination. nih.govnih.gov The presence and position of the methoxy (B1213986) group in (1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine can influence the choice and efficiency of the synthetic strategy. For instance, the starting material for its synthesis is often a substituted indanone, which can be prepared through various cyclization reactions. beilstein-journals.org
A comparative overview of synthetic approaches for different indane amines is presented below:
| Indane Amine Derivative | Common Synthetic Precursor | Key Transformation | Typical Challenges |
| This compound | 4-Methoxy-1-indanone (B81218) | Asymmetric reduction or reductive amination | Control of enantioselectivity, potential for side reactions due to the electron-donating methoxy group. |
| (1R)-1-Aminoindan | 1-Indanone (B140024) | Asymmetric reduction or reductive amination | Achieving high enantiomeric excess. |
| 2-Aminoindan | 2-Indanone | Reductive amination | Often results in a racemic mixture requiring resolution. |
Reactivity:
The reactivity of the amine group in this compound is comparable to other primary amines, allowing for a range of derivatizations such as acylation, alkylation, and Schiff base formation. researchgate.net However, the electronic nature of the methoxy substituent on the aromatic ring can modulate the nucleophilicity of the amine and the reactivity of the aromatic ring itself towards electrophilic substitution.
The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, potentially influencing the regioselectivity of further substitutions. Comparative studies on the reactivity of different methoxy-substituted indane amines are crucial for understanding these electronic effects and for the rational design of subsequent chemical modifications.
Future Directions and Emerging Technologies in the Synthesis and Application of Chiral Methoxy-Substituted Indane Amines
The field of chiral amine synthesis is continuously evolving, with new technologies and methodologies promising more efficient, sustainable, and versatile routes to compounds like this compound. nih.gov
Emerging Synthetic Technologies:
Biocatalysis and Enzyme Engineering: The use of engineered enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and environmentally friendly approach to chiral amine synthesis. nih.govresearchgate.net Advances in protein engineering are expanding the substrate scope and improving the catalytic efficiency of these biocatalysts. nih.gov
Continuous Flow Chemistry: Flow chemistry provides several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. ukri.org The development of continuous flow methods for asymmetric synthesis is a key area of research that could significantly impact the production of chiral indane amines. acs.org
Artificial Intelligence and Machine Learning: AI and machine learning are being increasingly used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. nih.gov These computational tools have the potential to accelerate the discovery and development of new synthetic methods for chiral amines.
Future Applications:
The unique structural and stereochemical properties of chiral methoxy-substituted indane amines make them attractive candidates for a variety of applications beyond their current uses. Future research is likely to focus on:
Development of Novel Therapeutics: The indane scaffold is present in numerous compounds with therapeutic potential, including anti-inflammatory and anti-cancer agents. researchgate.nettudublin.ie this compound and its derivatives represent a promising starting point for the development of new drugs.
Asymmetric Catalysis: Chiral amines can serve as ligands in asymmetric metal catalysis or as organocatalysts themselves. The rigid structure of indane amines makes them potentially effective in controlling the stereochemical outcome of chemical reactions.
Materials Science: The incorporation of chiral indane moieties into polymers or other materials could lead to the development of new materials with unique optical or electronic properties.
The continued exploration of these advanced research perspectives will undoubtedly unlock the full potential of this compound and related compounds in various fields of chemical science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine, and how can reaction conditions be optimized for higher enantiomeric purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from indene derivatives. For example, a 5-step protocol involving alkylation, reduction, and chiral resolution can yield the (1R)-enantiomer with ~20% overall yield . Optimization strategies include using chiral catalysts (e.g., asymmetric hydrogenation) or enantioselective crystallization. Purity is verified via HPLC with chiral stationary phases (e.g., Chiralpak AD-H column) and corroborated by H/C NMR to confirm stereochemistry .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly H NMR to identify methoxy protons (δ ~3.8 ppm) and diastereotopic hydrogens in the dihydroindenyl group. Reverse-phase HPLC (e.g., C18 column, acetonitrile/water mobile phase) ensures purity (>95%), while chiral HPLC distinguishes enantiomers . Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H] at m/z 178.1) .
Q. What are the known biological targets of this compound derivatives, and how is their inhibitory activity quantified?
- Methodological Answer : Derivatives like (1R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (rasagiline) act as irreversible monoamine oxidase B (MAO-B) inhibitors, used in Parkinson’s disease treatment. Activity is measured via fluorometric assays using kynuramine as a substrate, monitoring the decline in fluorescence (λ 310 nm, λ 400 nm) to calculate IC values .
Advanced Research Questions
Q. How can crystallographic data resolve enantiomeric purity and absolute configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement determines absolute configuration. The Flack parameter (ideally 0.0–0.1) confirms the (1R) stereochemistry. Twinning or low-resolution data may require iterative refinement in SHELX or ORTEP-3 for graphical validation . For hygroscopic samples, rapid data collection under cryogenic conditions (100 K) minimizes decomposition .
Q. What computational approaches predict the electronic properties and reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, electrophilicity indices, and molecular electrostatic potentials (MEPs). For example, a methoxy substituent increases electron density on the indene ring, enhancing nucleophilic reactivity at the amine group . Docking studies (AutoDock Vina) model interactions with MAO-B, identifying key residues (e.g., FAD-binding domain) for structure-activity relationship (SAR) optimization .
Q. How do structural modifications (e.g., halogenation, trifluoromethylation) impact the pharmacokinetic-pharmacodynamic (PK/PD) profile of this compound?
- Methodological Answer : Introducing a 4-trifluoromethyl group (as in (1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine) enhances metabolic stability by reducing CYP450-mediated oxidation. PK/PD modeling (e.g., indirect response models) links plasma concentrations to target engagement, showing that ~60% inhibition of phosphorylated MEK1 is required for tumor stasis in xenograft models . Bioisosteric replacements (e.g., oxadiazole for methoxy) improve solubility without compromising potency .
Q. What experimental strategies mitigate contradictions in reported biological activity data for dihydroindenamine derivatives?
- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., substrate concentration, enzyme source). Standardization using recombinant MAO-B and cell-free assays reduces variability. Orthogonal validation via SPR (surface plasmon resonance) confirms binding kinetics, while CRISPR-edited cell lines (e.g., MAO-B KO) verify target specificity .
Q. How can enantiomerically pure starting materials be sourced or synthesized for large-scale studies?
- Methodological Answer : Chiral pool synthesis using (1R)-configured indene precursors or enzymatic resolution (e.g., lipase-mediated kinetic resolution) ensures enantiopurity. Commercial suppliers (e.g., Enamine Ltd.) provide (1R)-enantiomers as building blocks, with storage recommendations (dry, argon atmosphere, -20°C) to prevent racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
